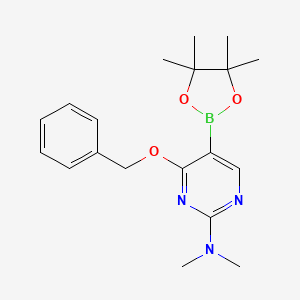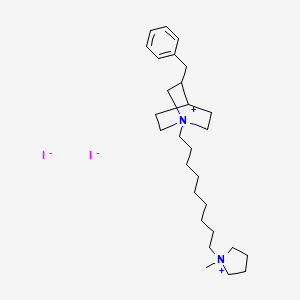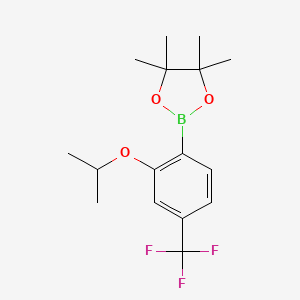
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester
説明
“2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the molecular formula C16H22BF3O3 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including “this compound”, can be synthesized through various methods. One such method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This method is a valuable transformation, as it allows for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases . The compound contains an isopropoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a boronic acid pinacol ester group.
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of SM cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
作用機序
Target of Action
The primary target of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability and preparation ease can potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and polymers.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is strongly influenced by the pH of the environment . The compound is also usually bench stable, indicating it can withstand typical laboratory conditions .
実験室実験の利点と制限
One of the main advantages of using 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester in lab experiments is its high selectivity for boronic acid-containing proteins. This selectivity allows researchers to study the specific effects of boronic acid-containing proteins on various cellular processes. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are many future directions for 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester research, including the development of new boronic acid-containing compounds, the optimization of this compound synthesis methods, and the identification of new applications for this compound in various scientific fields. Additionally, the development of new analytical techniques for studying the interaction of this compound with boronic acid-containing proteins could lead to new insights into the mechanism of action of these proteins and their role in various cellular processes.
科学的研究の応用
2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of scientific research applications, including drug discovery, organic synthesis, and catalysis. In drug discovery, this compound is used as a tool compound to study the mechanism of action of various drugs that target boronic acid-containing proteins, such as proteasome inhibitors. In organic synthesis, this compound is used as a reagent to introduce boronic acid functionality into organic molecules, which can then be used for further chemical transformations. In catalysis, this compound is used as a ligand to stabilize metal catalysts, which can then be used for various organic transformations.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3O3/c1-10(2)21-13-9-11(16(18,19)20)7-8-12(13)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPUCWOUNOLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




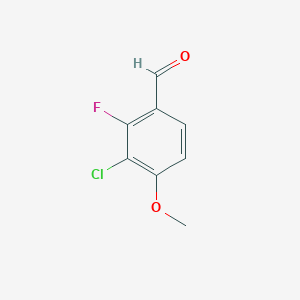
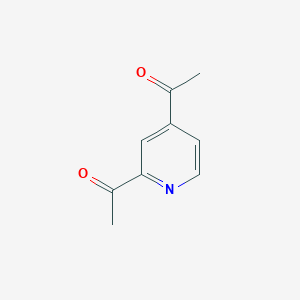
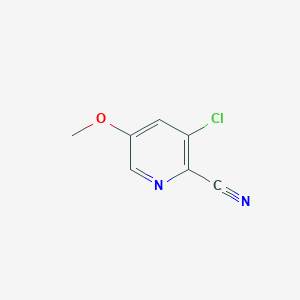
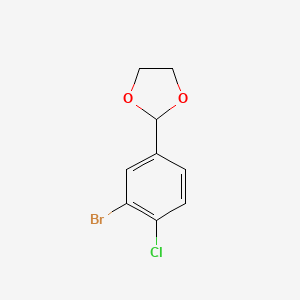

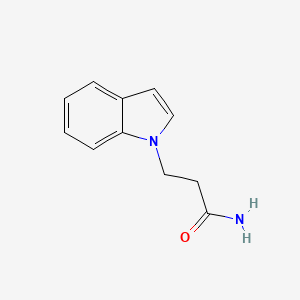
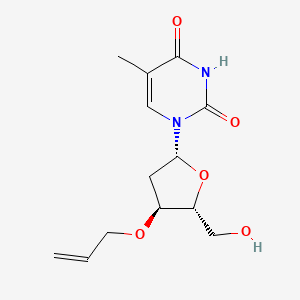

![5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one](/img/structure/B3349257.png)
